molecular formula C10H6BrClN2O2 B2840308 N-(3-bromo-5-chloropyridin-2-yl)furan-2-carboxamide CAS No. 866137-04-4

N-(3-bromo-5-chloropyridin-2-yl)furan-2-carboxamide

Cat. No.: B2840308
CAS No.: 866137-04-4
M. Wt: 301.52
InChI Key: ODNQAPHAQGYMPE-UHFFFAOYSA-N
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Description

N-(3-bromo-5-chloropyridin-2-yl)furan-2-carboxamide is a chemical compound characterized by the presence of bromine, chlorine, pyridine, and furan functional groups

Scientific Research Applications

N-(3-bromo-5-chloropyridin-2-yl)furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and use. It’s always important to refer to the Material Safety Data Sheet (MSDS) for information on the safe handling and potential hazards of a chemical compound .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be explored for use in various fields, such as pharmaceuticals, agrochemicals, or materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromo-5-chloropyridin-2-yl)furan-2-carboxamide typically involves the reaction of 3-bromo-5-chloro-2-pyridine with 2-furoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromo-5-chloropyridin-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms in the pyridine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The furan ring can be oxidized to form furanones or reduced to form tetrahydrofuran derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted pyridine derivatives with various functional groups replacing the bromine or chlorine atoms.

    Oxidation Reactions: Products include furanones and other oxidized derivatives.

    Reduction Reactions: Products include tetrahydrofuran derivatives and other reduced forms.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-bromo-5-chloro-2-pyridinyl)alanine
  • N-[1-(3-bromo-5-chloro-2-pyridinyl)-4-azepanyl]-N-methylglycine
  • 4-(3-bromo-5-chloro-2-pyridinyl)morpholine

Uniqueness

N-(3-bromo-5-chloropyridin-2-yl)furan-2-carboxamide is unique due to the presence of both pyridine and furan rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(3-bromo-5-chloropyridin-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClN2O2/c11-7-4-6(12)5-13-9(7)14-10(15)8-2-1-3-16-8/h1-5H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNQAPHAQGYMPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C(C=C(C=N2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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